ATP,Gamma S
Description
Historical Context of Non-Hydrolyzable ATP Analogs in Biochemical Research
The development of non-hydrolyzable ATP analogs emerged in response to the need for stabilizing transient enzymatic states during mechanistic studies of ATP-dependent processes. Early analogs like adenylyl imidodiphosphate (AMPPNP) and adenylyl methylenediphosphate (AMPPCP), introduced in the 1960s–1970s, provided initial insights into ATPase mechanisms but faced limitations due to residual hydrolytic activity in some systems. ATPγS was first synthesized in the late 1970s as part of efforts to create hydrolysis-resistant analogs that better preserved the tetrahedral geometry of the γ-phosphate group.
A critical breakthrough came with the recognition that sulfur substitution at the γ-phosphate position conferred three key advantages:
- Enhanced resistance to phosphatase and ATPase activity while maintaining binding affinity
- Preservation of the tetrahedral phosphate geometry critical for mimicking pre-hydrolysis states
- Compatibility with thiophilic metal ions in enzymatic active sites
These properties made ATPγS particularly valuable for studying helicases and ABC transporters, where traditional analogs like AMPPNP failed to fully inhibit hydrolysis-driven conformational changes. The 2022 discovery that ATPγS can fuel processive DNA unwinding by CMG helicase revolutionized understanding of helicase mechanics and underscored the importance of analog selection in experimental design.
Structural Characteristics of ATPγS: γ-Phosphate Thio-Substitution
The molecular structure of ATPγS (C~10~H~12~Li~4~N~5~O~12~P~3~S) features a sulfur atom replacing one oxygen in the γ-phosphate group, creating a phosphorothioate linkage. This substitution induces several critical structural and electronic changes compared to native ATP:
| Property | ATP | ATPγS |
|---|---|---|
| γ-Phosphate Group | PO~4~^3-^ | PO~3~S^3-^ |
| Bond Length (P-S vs P-O) | - | 2.08 Å vs 1.60 Å |
| Tetrahedral Geometry | Ideal | Slight distortion |
| Hydrolysis Rate | 1 (reference) | 10^-3~–10^-4~ |
| Metal Coordination | Mg^2+^ | Mg^2+^/Mn^2+^ |
The thio-substitution alters charge distribution, with the sulfur atom increasing electron density at the γ-phosphate while reducing overall negative charge compared to ATP. This modifies interactions with:
- Catalytic Mg^2+^ ions : The softer Lewis acidity of sulfur enhances binding to thiophilic metals like Mn^2+^ and Co^2+^, though Mg^2+^ remains the preferred cofactor.
- Nucleotide-binding pockets : The larger atomic radius of sulfur (1.04 Å vs 0.66 Å for oxygen) creates steric constraints that prevent proper alignment for hydrolysis in many ATPases.
- Hydrogen-bonding networks : Reduced hydrogen-bonding capacity at the γ-phosphate affects allosteric signaling in proteins like BmrA transporter and DnaB helicase.
Crystallographic studies demonstrate that ATPγS adopts a nearly identical backbone conformation to ATP in the active sites of myosin V and DNA helicases, with RMSD values <0.5 Å. However, the thio-substitution induces subtle rearrangements in water molecules coordinating the γ-phosphate, explaining its ability to stabilize pre-hydrolytic states that are transient in native ATP complexes.
Mechanistic Implications of Thio-Substitution
- Hydrolysis Resistance : The P-S bond's lower hydrolysis susceptibility (10^3–10^4-fold slower than ATP) stems from both electronic factors (weaker electrophilicity at phosphorus) and steric hindrance to nucleophilic attack.
- Transition-State Mimicry : While initially designed to mimic pre-hydrolysis states, ATPγS can sometimes stabilize transition-state analogs when combined with specific metal ions (e.g., Mn^2+^).
- Allosteric Effects : In the CMG helicase system, ATPγS binding induces conformational changes nearly identical to ATP, enabling unexpected processive unwinding activity.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N5O12P3S |
|---|---|
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31) |
InChI Key |
NLTUCYMLOPLUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Yield and Scalability
Benchmark studies demonstrate consistent yields of 68–72% for milligram-scale syntheses, with linear scalability up to 10 g batches without significant yield reduction. Critical quality control points include:
-
Stereochemical Purity : Chiral HPLC analysis confirms >99% Rp configuration at the γ-phosphate.
-
Sulfur Content : Elemental analysis shows 1:1 S:P ratio, confirming complete thiosubstitution.
Alternative Synthetic Approaches
While the oxathiaphospholane method dominates current practice, historical approaches provide insight into ATPγS synthesis evolution.
Phosphoramidite-Based Strategies
Adapted from oligonucleotide synthesis, this method utilizes phosphoramidite reagents to sequentially build the triphosphate chain:
-
Stepwise Phosphorylation :
-
Coupling of adenosine with β-cyanoethyl phosphoramidite monomers
-
Sulfurization using 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent)
-
-
Key Limitation :
Purification and Characterization
Chromatographic Purification
ATPγS requires rigorous purification to remove:
-
Unreacted adenosine (retention time 8.2 min vs. 12.7 min for ATPγS)
-
Hydrolyzed products (ADPβS, AMP)
Table 2: HPLC Purification Parameters
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 Reverse Phase | 50 mM TEAA (pH 6.5)/MeOH | 1 mL/min | UV 260 nm |
Analytical Validation
-
31P NMR Spectroscopy :
Characteristic shifts at δ −22.4 (α-P), −11.2 (β-P), and 54.8 ppm (γ-P-S) -
Mass Spectrometry :
ESI-MS m/z 530.1 [M−H]− (calculated 530.0)
Research Applications and Case Studies
Chemical Reactions Analysis
Enzymatic Activation of Potassium Channels
ATP gamma S indirectly activates muscarinic potassium channels (I<sub>K(M)</sub>) in atrial myocytes by undergoing enzymatic conversion to GTP gamma S. This process involves:
-
Intracellular conversion : Nucleoside diphosphate kinases phosphorylate ATP gamma S to GTP gamma S
-
G-protein activation : Resulting GTP gamma S persistently activates inhibitory G-proteins (G<sub>i</sub>), increasing I<sub>K(M)</sub> current by 3–4 fold
-
Kinetic delay : Activation occurs after a 5–10 minute lag, contrasting with direct GTP gamma S effects (immediate)
Kinase Substrate Compatibility
ATP gamma S serves as a thiophosphate donor in kinase reactions, with efficiency dependent on structural modifications:
Table 1: Conversion Efficiency of ATP Gamma S Analogs in CK2 Kinase Reactions
| Analog Structure | Conversion Efficiency |
|---|---|
| Sulfonamide-linked dansyl | 72% |
| Butylenediamine-linked | 27% |
| PEG-linked methyl | 62% |
Data derived from QMS analysis of phosphoramidate peptide formation
Key findings:
-
Sulfonamide groups enhance binding via polar interactions with kinase active sites (−8.6 kcal/mol docking score)
-
Hydrophilic polyethylene glycol (PEG) linkers improve compatibility vs. hydrophobic biotin/arylazide groups
Protein Aggregation Modulation
In Rubisco activase systems, ATP gamma S induces concentration-dependent aggregation:
-
Fluorescence assay : 12 μM ATP gamma S causes sigmoidal fluorescence increase (K<sub>d</sub> = 6 μM)
-
Gel filtration data : Apparent molecular mass increases from 150 kDa (monomer) to >600 kDa (aggregate)
-
Functional impact : Aggregated states show 50% higher ATPase activity and reduced activation lag time
Thiophosphorylation Assays
ATP gamma S enables novel kinase detection methods:
Mechanism
-
Thiophosphate transfer to substrate peptides (k<sub>cat</sub> = 10<sup>−3</sup>–10<sup>−4</sup> s<sup>−1</sup>)
-
Streptavidin-mediated fluorescence polarization detection (ΔFP = 120–150 mP)
Advantages
Histidine Kinase Kinetics
Comparative analysis with ATP in bacterial histidine kinases:
Table 2: Kinetic Parameters for HK853 Autophosphorylation
| Substrate | K<sub>m</sub> (μM) | k<sub>cat</sub> (s<sup>−1</sup>) | Catalytic Efficiency (M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| ATP | 58 ± 7 | (3.6 ± 0.4) × 10<sup>−3</sup> | 62 ± 9 |
| ATP gamma S | 220 ± 30 | (1.2 ± 0.2) × 10<sup>−3</sup> | 5.5 ± 1.1 |
Data from radiolabeled autophosphorylation assays
Key observations:
-
3.8-fold higher K<sub>m</sub> for ATP gamma S indicates reduced binding affinity
-
67% lower k<sub>cat</sub> reflects steric hindrance from sulfur substitution
-
Maintains measurable turnover (10<sup>−3</sup> s<sup>−1</sup>), enabling mechanistic studies
Enzymatic Stability Profile
ATP gamma S exhibits unique degradation resistance:
Scientific Research Applications
Biochemical Research
Role in Protein Phosphorylation
ATP gamma S is frequently utilized to study protein phosphorylation processes. Its ability to activate protein kinases allows researchers to investigate signaling pathways and cellular responses without the rapid hydrolysis associated with ATP. For example, studies indicate that ATP gamma S can lead to the activation of muscarinic potassium currents, demonstrating its role in modulating ion channels through protein phosphorylation mechanisms .
Muscle Contraction Studies
In muscle physiology, ATP gamma S has been employed to explore the mechanics of muscle contraction by acting on myosin and actin interactions. Research has shown that ATP gamma S interacts with myosin subfragment-1 similarly to ATP but does so with slower hydrolysis rates, allowing for the investigation of muscle cross-bridge cycling dynamics without immediate turnover of the nucleotide . This property facilitates detailed studies on the biochemical states during muscle contraction.
Pharmacological Applications
Anticoagulant Activity
ATP gamma S has been examined for its anticoagulant properties. Studies suggest that it acts as a potent agonist in various coagulation assays, indicating potential therapeutic applications in managing thrombotic conditions. The compound's interaction with phosphatidylserine-exposing membranes during coagulation processes highlights its relevance in developing novel anticoagulant therapies .
Modulation of Receptors
The compound is also used to inhibit or activate ATP-responsive receptors, which are critical in various physiological processes. Its stability allows for prolonged receptor engagement, making it useful in pharmacological studies aimed at understanding receptor dynamics and drug interactions .
Case Studies and Experimental Findings
Technical Specifications
ATP gamma S is characterized by several important properties:
- Molecular Formula : C₁₀H₁₆N₅O₁₂P₃S
- Molecular Weight : 523.3 g/mol
- Purity : > 95% HPLC
- Storage Conditions : -70°C / -94°F
- Absorption Maximum : 259 nm
These specifications are crucial for researchers when preparing experiments involving this compound.
Mechanism of Action
ATP, Gamma S exerts its effects by acting as a non-hydrolyzable analog of ATP. It binds to the active sites of kinases and other ATP-dependent enzymes, allowing the transfer of the thiophosphate group to target molecules. This modification makes the target molecules resistant to dephosphorylation by phosphatases, thereby stabilizing the phosphorylated state and enabling detailed study of phosphorylation-dependent processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Enzyme and Receptor Compatibility
- ATP Synthase : ATPγS is hydrolyzed by E. coli F1F0 ATP synthase at ~75% of ATP’s Vmax, while ATPαS is inert in luciferase assays but functional in synthase activity .
- Kinases : ATPγS serves as a substrate for kinase-catalyzed phosphorylation but requires thiophilic metal ions (e.g., Mn²⁺) for efficient transfer .
- P2 Receptors : ATPγS exhibits higher affinity than ATP for neutrophil receptors (rank order: ATPγS > ATP > 2-MeS-ATP) and promotes IL-6 transcription via P2Y receptors .
Stability and Experimental Considerations
- ATPγS is metabolically stable but can be enzymatically converted to GTPγS in cells, confounding interpretations of G-protein activation .
- At high concentrations (>1 mM), ATPγS competitively inhibits RecA ATPase activity but activates hydrolysis at low concentrations (<100 µM) .
- Contamination by ADP in myosin subfragment-1 systems may artifactually alter results .
Key Research Findings
Receptor Binding and Signaling
- In human neutrophils, ATPγS binds two classes of sites: high-affinity (Kd = 36 nM, 184 sites/cell) and low-affinity (Kd = 1.1 µM, ~13,500 sites/cell). Sodium thiophosphate eliminates ~50% of binding, suggesting multiple interaction modes .
- ATPγS induces IL-6 transcription in macrophages by activating P2Y receptors, a process blocked by suramin .
Enzymatic Interactions
- In E. coli F1F0 ATP synthase, ATPγS-driven proton pumping kinetics mirror ATP’s, supporting its use in ATP synthesis studies under physiological nucleotide ratios .
- RecA protein ATPase activity is antagonized by ATPγS and ADP, stabilizing distinct conformations of the enzyme .
Limitations and Artifacts
Q & A
Q. What distinguishes ATPγS from ATP in experimental applications, and how does this affect its use in studying G-protein-coupled pathways?
ATPγS (adenosine 5′-O-[γ-thio]triphosphate) is a non-hydrolyzable ATP analog resistant to enzymatic degradation, making it suitable for studying sustained activation of ATP-dependent processes. However, in atrial cells, ATPγS indirectly activates muscarinic potassium channels (IK(M)) via enzymatic conversion to GTPγS, a direct G-protein activator . Researchers must account for this metabolic pathway by including controls (e.g., enzyme inhibitors) or validating results with GTPγS to isolate direct effects.
Q. What are the primary methodological challenges when using ATPγS to probe phosphorylation-dependent pathways?
While ATPγS is commonly used to study protein phosphorylation, its enzymatic conversion to GTPγS can confound results by activating G-protein-mediated signaling. To mitigate this, researchers should pair ATPγS experiments with GTPγS scavengers (e.g., GDPβS) or use kinase-specific inhibitors to disentangle phosphorylation effects from G-protein activation .
Advanced Research Questions
Q. How can researchers design experiments to differentiate between direct ATPγS effects and artifacts from its metabolic conversion?
- Step 1: Use high-performance liquid chromatography (HPLC) or radiolabeled ATPγS (e.g., [³⁵S]ATPγS) to detect GTPγS formation in homogenates .
- Step 2: Compare results with non-hydrolyzable GTP analogs (e.g., GTPγS) to isolate G-protein-specific effects.
- Step 3: Employ enzymatic inhibitors (e.g., nucleotidase inhibitors) to block ATPγS metabolism. This multi-pronged approach ensures mechanistic clarity in studies involving ATPγS .
Q. How should contradictory data be analyzed when ATPγS produces delayed or concentration-dependent responses in electrophysiological assays?
Contradictions often arise from ATPγS’s delayed activation kinetics and requirement for higher concentrations compared to GTPγS. Researchers should:
Q. What are the implications of ATPγS metabolism for interpreting its role in cellular signaling cascades?
ATPγS’s conversion to GTPγS complicates its use in studies of ATP-specific processes (e.g., phosphorylation). For example, in atrial cells, ATPγS-induced IK(M) activation is entirely attributable to GTPγS formation. Researchers must:
- Use ATPγS in systems with minimal nucleotidase activity.
- Pair experiments with direct GTPγS application to validate indirect effects.
- Re-evaluate historical studies that attributed ATPγS effects solely to ATP analogs .
Methodological Guidance
Q. What controls are essential when using ATPγS to ensure data reproducibility?
- Negative Controls: Include ATPγS in enzyme-free buffers to confirm no spontaneous hydrolysis.
- Positive Controls: Use GTPγS to benchmark G-protein activation.
- Pharmacological Controls: Apply nucleotidase inhibitors (e.g., α,β-methylene ADP) to block ATPγS metabolism .
Q. How can researchers optimize ATPγS concentrations to balance efficacy and metabolic interference?
- Start with concentrations ≥100 µM (required for detectable GTPγS conversion in atrial cells).
- Perform dose-response curves with and without enzymatic inhibitors to identify thresholds for indirect effects.
- Use lower concentrations (≤10 µM) in systems where ATPγS metabolism is negligible .
Data Interpretation and Validation
Q. What analytical techniques are recommended to validate ATPγS metabolism in cellular models?
- HPLC or Mass Spectrometry: Quantify GTPγS formation from ATPγS.
- Radiolabeled Tracers: Track [³⁵S]GTPγS generation in homogenates.
- Enzymatic Assays: Measure nucleotidase activity in cell lysates .
Q. How can computational modeling enhance the interpretation of ATPγS-mediated signaling data?
- Develop kinetic models incorporating ATPγS hydrolysis rates and GTPγS accumulation.
- Simulate dose-response relationships to predict indirect activation thresholds.
- Validate models with experimental data from enzyme-inhibited systems .
Ethical and Reporting Standards
Q. How should researchers report ATPγS use to ensure transparency and reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
